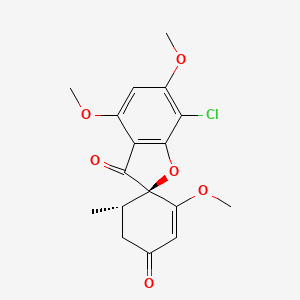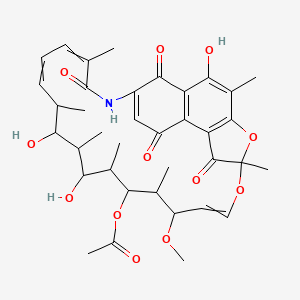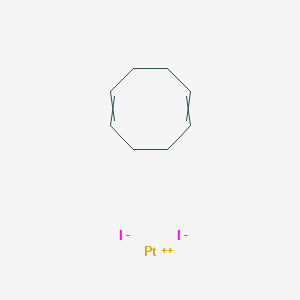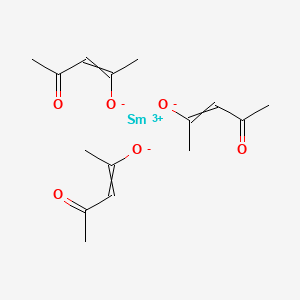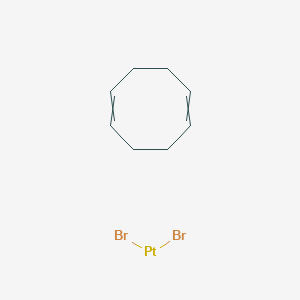
Dibromo(cycloocta-1,5-diene)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(cycloocta-1,5-diene)platinum(II) is an organometallic compound with the chemical formula C₈H₁₂Br₂Pt. It is a platinum complex where the platinum metal is coordinated to two bromine atoms and a cycloocta-1,5-diene ligand. This compound is notable for its use in various catalytic processes and as a precursor for other platinum-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(cycloocta-1,5-diene)platinum(II) can be synthesized through the reaction of platinum(II) bromide with cycloocta-1,5-diene in an inert atmosphere. The reaction typically involves dissolving platinum(II) bromide in a suitable solvent such as dichloromethane or chloroform, followed by the addition of cycloocta-1,5-diene. The mixture is then stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of dibromo(cycloocta-1,5-diene)platinum(II) follows similar principles but is optimized for larger quantities. The process involves the use of larger reactors and more efficient purification techniques, such as column chromatography or continuous crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dibromo(cycloocta-1,5-diene)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands such as phosphines, amines, or other halides.
Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added.
Reductive Elimination: This involves the reduction of the platinum center and the elimination of ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and other nucleophiles. These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often in the presence of a base like potassium carbonate.
Reductive Elimination: This can be induced by heating or by the addition of reducing agents such as hydrazine or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine yield platinum-phosphine complexes, while oxidative addition with alkyl halides produces alkyl-platinum complexes.
Scientific Research Applications
Chemistry
In chemistry, dibromo(cycloocta-1,5-diene)platinum(II) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to facilitate these reactions makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medical research, platinum complexes are studied for their potential anticancer properties. Dibromo(cycloocta-1,5-diene)platinum(II) serves as a precursor for the synthesis of other platinum-based drugs, such as cisplatin and carboplatin, which are widely used in chemotherapy.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes that require high precision and efficiency.
Mechanism of Action
The mechanism by which dibromo(cycloocta-1,5-diene)platinum(II) exerts its effects involves the coordination of the platinum center to various substrates. In catalytic processes, the platinum center facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. In medicinal applications, platinum complexes interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(cycloocta-1,5-diene)platinum(II)
- Dibromo(cycloocta-1,5-diene)palladium(II)
- Dichloro(ethylene)platinum(II)
Uniqueness
Dibromo(cycloocta-1,5-diene)platinum(II) is unique due to its specific ligand environment and the presence of bromine atoms, which influence its reactivity and stability. Compared to its dichloro counterpart, the dibromo variant exhibits different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
cycloocta-1,5-diene;dibromoplatinum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCCHAOKSABAA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
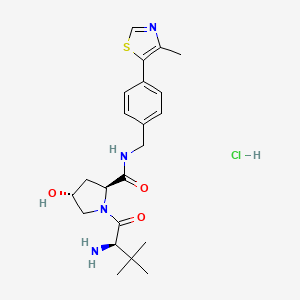
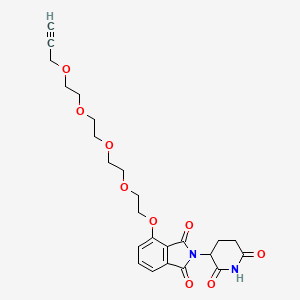
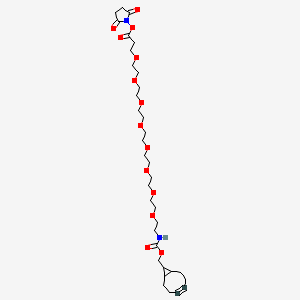
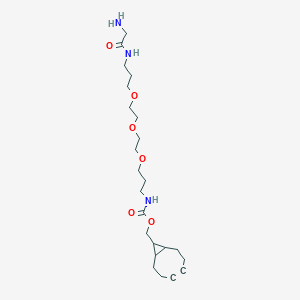
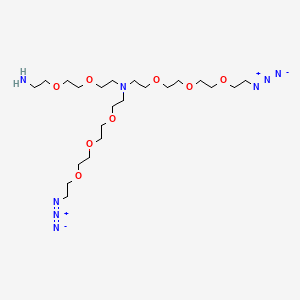
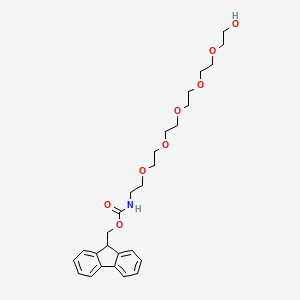
![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)
